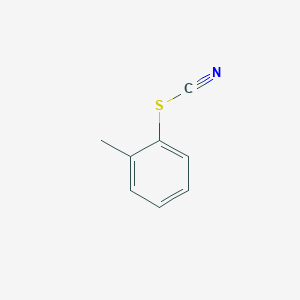
2-Methylphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl thiocyanate is an organic compound with the molecular formula C8H7NS It is a derivative of thiocyanate, where the thiocyanate group is attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methylphenylamine with thiophosgene, followed by the addition of potassium thiocyanate. The reaction is typically carried out in an organic solvent such as dimethylbenzene under nitrogen protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl isothiocyanate and corresponding amines. This method is advantageous due to its low toxicity, low cost, and high yield . The reaction is carried out under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Methylphenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methylphenyl thiocyanate involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the methyl group.
2-Methylphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of thiocyanate.
2-Methylphenylamine: Precursor in the synthesis of 2-methylphenyl thiocyanate.
Uniqueness
This compound is unique due to the presence of both the methyl group and the thiocyanate group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
5285-88-1 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,1H3 |
InChI Key |
DXMJYVAYKVAEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


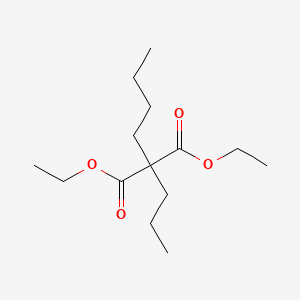
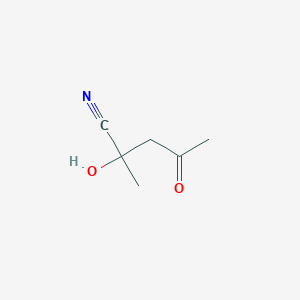
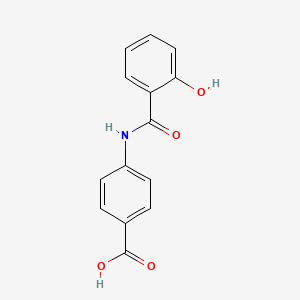

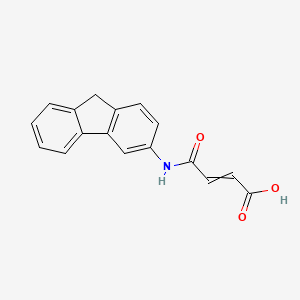
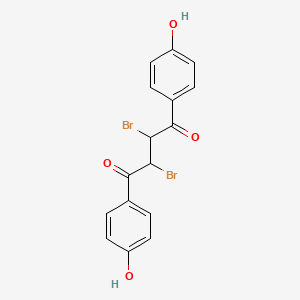
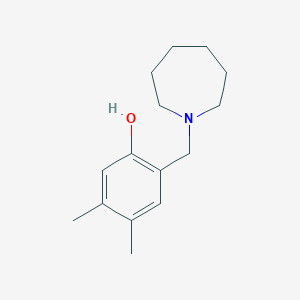
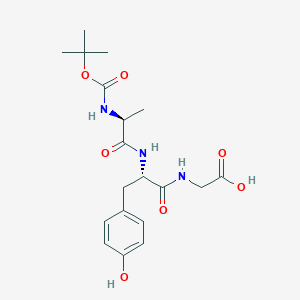
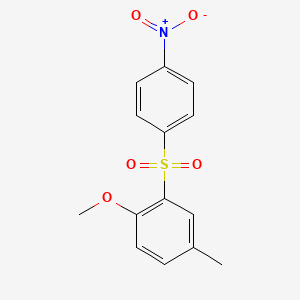
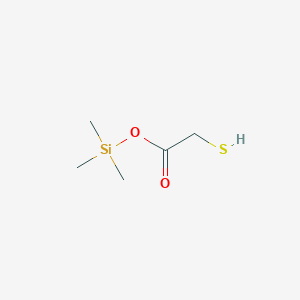
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

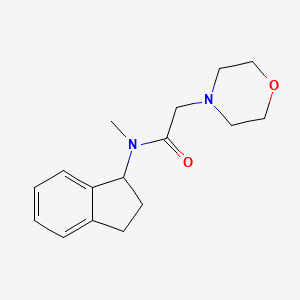
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
